molecular formula C21H22ClN5O2 B2929613 1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-62-4

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2929613
CAS No.: 946303-62-4
M. Wt: 411.89
InChI Key: ODTSDLAANTYBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Urea derivatives have been shown to effectively inhibit corrosion in metals. For instance, triazinyl urea derivatives were evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. The study found that these compounds acted as efficient corrosion inhibitors, suggesting their potential application in protecting metals from corrosion (Mistry et al., 2011).

Antioxidant Activity

Some urea derivatives have been synthesized and evaluated for their antioxidant activities. These studies are crucial for discovering new antioxidants that can be used to combat oxidative stress in biological systems (George et al., 2010).

Photodegradation and Hydrolysis of Pesticides

Research has also focused on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. This work is significant for understanding the environmental fate of these chemicals and developing strategies for mitigating their impact (Gatidou & Iatrou, 2011).

Anticancer Agents

Urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies contribute to the development of new anticancer agents and further our understanding of their mechanisms of action (Feng et al., 2020).

Antimicrobial and Anticancer Activities

The synthesis and biological evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been explored, showing promise in antimicrobial and anticancer applications. This research opens new avenues for the development of potent pharmaceutical agents (El-Sawy et al., 2013).

Inhibition of Translation Initiation

Studies on symmetrical N,N'-diarylureas have identified them as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This suggests a novel approach to cancer therapy by targeting translation initiation (Denoyelle et al., 2012).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new urea derivatives have been conducted, indicating their potential as antimicrobial agents. These findings are crucial for the ongoing search for new treatments for infectious diseases (Patel & Shaikh, 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTSDLAANTYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.